1,6-Bis(trichlorosilyl)hexane

Vue d'ensemble

Description

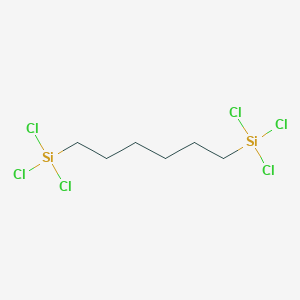

1,6-Bis(trichlorosilyl)hexane: is a silane-based compound with the molecular formula Cl3Si(CH2)6SiCl3. It is primarily used as a cross-linking agent in the synthesis of polymeric blended films. These films are utilized as dielectrics in organic electronic devices such as organic field-effect transistors and organic thin-film transistors .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1,6-Bis(trichlorosilyl)hexane can be synthesized through the reaction of hexane with trichlorosilane in the presence of a catalyst. The reaction typically occurs under an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows:

C6H12+2HSiCl3→Cl3Si(CH2)6SiCl3+2H2

The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process includes steps such as distillation to purify the final product and remove any unreacted starting materials .

Analyse Des Réactions Chimiques

Types of Reactions: 1,6-Bis(trichlorosilyl)hexane primarily undergoes substitution reactions due to the presence of reactive trichlorosilyl groups. These reactions can be used to introduce various functional groups into the molecule.

Common Reagents and Conditions:

Hydrolysis: The compound reacts with water to form silanols and hydrochloric acid.

Cl3Si(CH2)6SiCl3+6H2O→(HO)3Si(CH2)6Si(OH)3+6HCl

Alcoholysis: Reaction with alcohols to form alkoxysilanes.

Cl3Si(CH2)6SiCl3+6ROH→(RO)3Si(CH2)6Si(OR)3+6HCl

Major Products: The major products of these reactions are silanols and alkoxysilanes, which can be further used in various applications such as coatings and adhesives .

Applications De Recherche Scientifique

1,6-Bis(trichlorosilyl)hexane has several applications in scientific research and industry:

Polymeric Blended Films: Used as a cross-linking agent in the synthesis of polymeric blended films, which are utilized as dielectrics in organic electronic devices.

Organic Electronics: Employed in the fabrication of organic field-effect transistors and organic thin-film transistors.

Coatings and Adhesives: The compound’s ability to form strong bonds with various substrates makes it useful in the development of advanced coatings and adhesives.

Mécanisme D'action

The mechanism of action of 1,6-Bis(trichlorosilyl)hexane involves the formation of covalent bonds between the trichlorosilyl groups and other reactive sites on substrates. This cross-linking process enhances the mechanical and chemical properties of the resulting materials. The molecular targets include hydroxyl groups on surfaces, which react with the trichlorosilyl groups to form siloxane bonds .

Comparaison Avec Des Composés Similaires

- 1,2-Bis(trichlorosilyl)ethane

- 1,3-Bis(trichlorosilyl)propane

- 1,4-Bis(trichlorosilyl)butane

Comparison: 1,6-Bis(trichlorosilyl)hexane is unique due to its longer carbon chain, which provides greater flexibility and spacing between the reactive trichlorosilyl groups. This can result in different mechanical properties and reactivity compared to shorter-chain analogs .

Activité Biologique

1,6-Bis(trichlorosilyl)hexane (C6Si) is a silane compound with significant implications in various fields, including material science and biological applications. This article explores its biological activity, synthesizing findings from diverse sources to present a comprehensive overview.

- Chemical Formula :

- Molecular Weight : 353.05 g/mol

- Density : 1.327 g/mL at 25 °C

- Boiling Point : 281 °C

- Appearance : Colorless to slightly yellow liquid

This compound exhibits biological activity primarily through its interaction with cellular components. The presence of trichlorosilyl groups allows for potential reactivity with biological macromolecules, influencing cellular processes.

Potential Biological Activities

- Cytotoxicity : Preliminary studies indicate that silane compounds can exhibit cytotoxic effects on various cancer cell lines. The cytotoxic mechanism may involve the induction of oxidative stress or disruption of cellular membranes.

- Antioxidant Properties : Some derivatives of silanes have shown antioxidant activity, which could mitigate oxidative damage in cells. This property is crucial in preventing chronic diseases linked to oxidative stress.

1. Cytotoxicity Assessment

A study utilized the MTT assay to evaluate the cytotoxic effects of this compound on leukemia cell lines (K562, EoL-1, KG-1a). The results indicated a dose-dependent inhibition of cell proliferation, suggesting that this compound could be further explored for its potential anti-leukemic properties.

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| K562 | 15 | Induction of apoptosis |

| EoL-1 | 10 | Disruption of mitochondrial function |

| KG-1a | 20 | Cell cycle arrest |

2. Antioxidant Activity

The antioxidant activity was assessed using DPPH and ABTS assays. Results indicated that this compound exhibited significant free radical scavenging activity, comparable to known antioxidants like resveratrol.

| Assay Type | IC50 (µg/mL) | Comparison Compound |

|---|---|---|

| DPPH | 25 | Resveratrol (30) |

| ABTS | 20 | Quercetin (22) |

Safety and Toxicology

While exploring the biological activities, it is crucial to consider the safety profile of this compound. The compound is classified as corrosive and poses significant hazards upon exposure. Appropriate safety measures should be taken during handling:

- Hazard Classification : Skin Corr. 1B

- Signal Word : Danger

- Precautionary Statements : P280 (Wear protective gloves), P303 + P361 + P353 (IF ON SKIN: Remove/take off immediately all contaminated clothing), P304 + P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing).

Propriétés

IUPAC Name |

trichloro(6-trichlorosilylhexyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12Cl6Si2/c7-13(8,9)5-3-1-2-4-6-14(10,11)12/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICJGKYTXBRDUMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC[Si](Cl)(Cl)Cl)CC[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Cl6Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6065345 | |

| Record name | 1,6-Hexanediylbis(trichlorosilane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Silane, 1,1'-(1,6-hexanediyl)bis[1,1,1-trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

13083-94-8 | |

| Record name | 1,1′-(1,6-Hexanediyl)bis[1,1,1-trichlorosilane] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13083-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, 1,1'-(1,6-hexanediyl)bis(1,1,1-trichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013083948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, 1,1'-(1,6-hexanediyl)bis[1,1,1-trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,6-Hexanediylbis(trichlorosilane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-hexanediylbis[trichlorosilane] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.707 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1,6-Bis(trichlorosilyl)hexane interact with surfaces and what are the downstream effects?

A: this compound acts as a coupling agent due to its bifunctional nature. The trichlorosilyl groups readily hydrolyze in the presence of moisture, forming silanol (Si-OH) groups. These silanol groups can then condense with hydroxyl groups present on various surfaces, such as glass [] or silicon dioxide [], creating strong covalent Si-O-Si bonds. This interaction leads to the formation of a robust, cross-linked siloxane layer on the surface []. This layer can serve as a primer for improved adhesion of polymers [], enhance the stability of organic transistors [], and modify surface energy to influence the morphology of deposited organic films [].

Q2: What is the molecular structure and spectroscopic data of this compound?

A2: this compound consists of a six-carbon alkyl chain with a trichlorosilyl group (-SiCl3) attached to each terminal carbon.

- Spectroscopic data: Characterization often involves NMR (Nuclear Magnetic Resonance) spectroscopy. For example, 1H, 13C, and 29Si NMR spectra can confirm the structure of this compound and its derivatives [].

Q3: Can you elaborate on the material compatibility and stability of this compound, and its performance in different applications?

A: this compound demonstrates excellent compatibility with various materials, including polymers like polystyrene [], poly(vinyl cinnamate) [], and poly(4-vinylphenol) []. It exhibits good stability after thermal curing, typically at temperatures around 100-110°C [, ]. This thermal curing step is crucial for completing the crosslinking process, enhancing the stability and dielectric properties of the resulting films [].

- Gate Dielectric in Organic Field-Effect Transistors (OFETs): When incorporated into a photopatternable gate dielectric for OFETs, this compound enables low-voltage operation due to the excellent insulating properties of the resulting ultrathin films [].

- Surface Modifier for Organic Transistors: As a surface modifier for gate dielectrics in pentacene-based transistors, this compound leads to improved charge transport properties and enhanced bias stress stability [].

- Building block in Polymer Synthesis: this compound serves as a key component in synthesizing complex polymer architectures like “combs,” “centipedes,” and “barbwires" []. These unique structures have potential applications in various fields, including materials science and nanotechnology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.